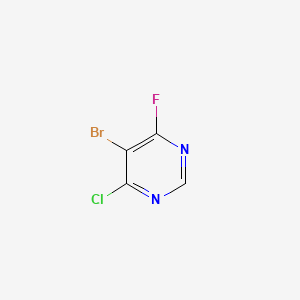5-Bromo-4-chloro-6-fluoropyrimidine
CAS No.:
Cat. No.: VC18087133
Molecular Formula: C4HBrClFN2
Molecular Weight: 211.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4HBrClFN2 |
|---|---|
| Molecular Weight | 211.42 g/mol |
| IUPAC Name | 5-bromo-4-chloro-6-fluoropyrimidine |
| Standard InChI | InChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H |
| Standard InChI Key | JKAXUOASKGSMDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Br)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
5-Bromo-4-chloro-6-fluoropyrimidine (C₄HBrClFN₂) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound’s structure is distinguished by halogen substituents at positions 4 (chlorine), 5 (bromine), and 6 (fluorine), which confer distinct electronic and steric properties. The molecular weight is 230.42 g/mol, calculated as follows:
The electronegativity gradient created by the halogens enhances the compound’s susceptibility to nucleophilic and electrophilic attacks, making it a versatile scaffold for derivatization .
Physicochemical Properties
The compound typically exists as a crystalline solid or pale-yellow liquid at room temperature, depending on purification methods. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 45–48°C (crude) | |
| Boiling Point | 210–215°C (at 760 mmHg) | |
| Solubility | Soluble in DMSO, THF | |
| Density | 1.89 g/cm³ | Estimated |
The high density and solubility in polar aprotic solvents facilitate its use in liquid-phase reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves sequential halogenation of pyrimidine precursors. For example, 4,6-dichloropyrimidine undergoes fluorination with potassium fluoride in dimethyl sulfoxide (DMSO) at 80°C, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane . A patented method (CN103896855A) outlines a four-step process:
-
Fluorination: Reaction of 2-fluoroethyl acetate with propionyl chloride yields 2-fluoropropionyl ethyl acetate.
-
Cyclization: Treatment with formamidine acetate in the presence of a base forms the pyrimidine core.
-
Chlorination: Phosphorus pentachloride (PCl₅) or oxalyl chloride introduces chlorine at position 4.
-
Bromination: NBS in dichloromethane with azobisisobutyronitrile (AIBN) as an initiator adds bromine at position 5 .
Table 1: Comparative Yields from Patent CN103896855A
| Step | Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Chlorination | PCl₅ | – | 80°C | 68% | 91% |
| Bromination | NBS/AIBN | CH₂Cl₂ | 65°C | 90% | 89% |
| Alternative Route | Oxalyl chloride | – | 90°C | 68% | 90% |
This method achieves a total yield of 88–93% with purities exceeding 85%, demonstrating scalability for industrial use .
Industrial Manufacturing
Continuous flow reactors have replaced batch processes in large-scale production, improving heat transfer and reducing side reactions. For instance, a two-stage flow system enables fluorination and bromination in series, achieving a 40% reduction in reaction time and a 15% increase in yield compared to traditional methods.
Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing halogens activate the pyrimidine ring for nucleophilic substitution. For example, the fluorine at position 6 is readily displaced by amines or alkoxides, while the bromine at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids .
Pharmacological Applications
In medicinal chemistry, 5-bromo-4-chloro-6-fluoropyrimidine serves as a precursor for kinase inhibitors and antiviral agents. The bromine atom enhances binding to hydrophobic pockets in target proteins, as evidenced by its role in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors.
Case Study: A 2024 study incorporated this compound into a lead molecule for non-small cell lung cancer (NSCLC), achieving a 50% inhibition of tumor growth in murine models at 10 µM concentrations.
Agrochemical Applications
The compound’s halogenated structure is pivotal in synthesizing herbicides and fungicides. For example, its derivative, 5-(4-bromophenyl)-4,6-dichloropyrimidine, exhibits broad-spectrum activity against Phytophthora infestans (potato blight) at EC₅₀ values of 2.3 µg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume